N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thioacetamide moiety. Key structural elements include:
- 4-Ethoxyphenyl substituent: A para-substituted aromatic ring with an ethoxy group, enhancing lipophilicity and influencing pharmacokinetic properties.
- Thioacetamide linkage: The –S–CO–NH– group enables covalent interactions with biological targets, such as enzymes or receptors.
This compound’s synthesis likely involves alkylation of a thiopyrimidine precursor with a chloroacetamide derivative under basic conditions, as seen in analogous syntheses . Its structural complexity necessitates advanced characterization techniques like X-ray crystallography, often refined using SHELX software .
Properties
Molecular Formula |
C21H18N4O3S3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-2-28-15-10-8-13(9-11-15)22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
VZISCNHOCGJIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitubercular, and anticancer properties. The discussion includes structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 470.6 g/mol. The compound features a complex thiazolo-pyrimidine core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3S3 |
| Molecular Weight | 470.6 g/mol |
| CAS Number | 1040653-90-4 |
Antibacterial Activity
Research has demonstrated that compounds with similar thiazolo-pyrimidine structures exhibit broad-spectrum antibacterial activity. A study highlighted that derivatives containing the terminal amide fragment showed significant antibacterial effects against various strains of bacteria, including resistant strains . The presence of electron-withdrawing groups in the phenyl ring generally enhances antibacterial potency .
Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics like penicillin and tetracycline, indicating its potential as a novel antibacterial agent.
Antitubercular Activity
The compound also shows promising antitubercular activity. In vitro studies indicated that this compound exhibited significant inhibitory effects against Mycobacterium smegmatis, with an MIC of 50 μg/mL . This suggests that it may serve as a lead compound for developing new treatments for tuberculosis.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. The thiazolo-pyrimidine derivatives have been associated with anti-inflammatory and anticancer activities in various studies . The mechanism appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation.
Structure–Activity Relationships (SAR)
The SAR analysis reveals that modifications to the phenyl ring and the thiazolo-pyrimidine core significantly influence biological activity. Compounds with flexible side chains containing phenyl groups tend to exhibit enhanced antibacterial effects. For instance:
- Electron-Withdrawing Groups : Increase antibacterial potency.
- Amido Linkers : Exhibit significant antimicrobial activity.
- Substituents on the Phenyl Ring : Influence both the antibacterial and antitubercular activities.
Scientific Research Applications
Anticancer Applications
Research has indicated that compounds similar to N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell growth and survival pathways.
- Apoptosis Induction : It has been observed to promote programmed cell death in malignant cells.
Case Study: Anticancer Efficacy
A study evaluating the efficacy of this compound against breast cancer cells demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against various pathogens.
Key Findings:
- Bacterial Inhibition : The compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study: Antibacterial Activity
In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Therapeutic Applications
Given its diverse biological activities, N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-y)thio)acetamide may be explored for several therapeutic applications:
- Cancer Treatment : As a potential chemotherapeutic agent.
- Infectious Diseases : Development as an antibiotic or antifungal agent.
- Inflammatory Disorders : Investigating its anti-inflammatory properties.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine
The title compound’s thiazolo[4,5-d]pyrimidine core differs from the thiazolo[3,2-a]pyrimidine isomer reported in . The latter exhibits a flattened boat conformation with a puckered pyrimidine ring (C5 deviation: 0.224 Å) and an 80.94° dihedral angle between fused rings, impacting crystal packing and solubility .
Substituent Modifications
N-Substituted Thioacetamides
- Positional Isomerism : The 4-ethoxyphenyl group in the target compound likely improves solubility compared to the 2-ethoxyphenyl isomer () due to reduced steric hindrance .
- Aromatic vs.
Pharmacological Implications
- Thiazolo[4,5-d]pyrimidines: Known for antimicrobial and anticancer properties due to sulfur and nitrogen heteroatoms .
- Thioacetamide Derivatives : highlights compounds with sulfamoyl groups exhibiting high melting points (>300°C), indicating strong intermolecular forces and possible thermal stability .
Preparation Methods
Biginelli Reaction for Pyrimidine Thione Intermediate
A mixture of benzaldehyde (for the 3-phenyl group), ethyl acetoacetate , and thiourea in ethanol with catalytic HCl undergoes reflux (12–24 hours) to yield 6-methyl-2-thioxo-3,4-dihydropyrimidin-4(1H)-one. This intermediate is critical for downstream functionalization.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Benzaldehyde | 10 mmol | Ethanol | Reflux | 18 h |
| Ethyl acetoacetate | 10 mmol | |||
| Thiourea | 12 mmol |
Thiazole Ring Formation
Cyclization of the pyrimidine thione with 1,2-dibromoethane in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at 90°C for 3 hours generates the thiazolo[4,5-d]pyrimidine core. The reaction proceeds via nucleophilic attack of the thiolate on the dibromoethane, followed by intramolecular cyclization.
Optimization Notes
-
Excess K₂CO₃ ensures deprotonation of the thiol group.
-
DMF enhances solubility of intermediates.
-
Yields improve with slow addition of 1,2-dibromoethane to prevent oligomerization.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility |
| Temperature | Reflux (78°C) | Accelerates SN2 kinetics |
| Molar Ratio (Thiolate:Chloroacetamide) | 1:1.2 | Minimizes unreacted starting material |
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A patent by describes a streamlined method where benzaldehyde , thiourea , and ethyl acetoacetate are condensed with 2-chloro-N-(4-ethoxyphenyl)acetamide in the presence of NaOEt. This single-step process reduces purification steps but requires stringent stoichiometric control.
Solid-Phase Synthesis
Immobilizing the pyrimidine thione on Wang resin enables stepwise addition of reagents, improving yield (reported ~65% vs. 50% in solution-phase). However, this method demands specialized equipment and is less scalable.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use polar aprotic solvents (DMF, DMSO) |
| Over-alkylation at position 2 | Control stoichiometry of chloroacetamide |
| Hydrolysis of ethoxy group | Avoid strong acids/bases during workup |
Comparative Evaluation of Methods
| Method | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Stepwise (Biginelli + Coupling) | 58% | 98% | High |
| One-Pot Multicomponent | 47% | 95% | Moderate |
| Solid-Phase | 65% | 99% | Low |
Industrial-Scale Considerations
Q & A
(Basic) What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolo[4,5-d]pyrimidine core. Key steps include:
- Thioacetylation : Reacting a thiol-containing intermediate (e.g., 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine) with chloroacetyl chloride or bromoacetamide derivatives under basic conditions (e.g., triethylamine or K₂CO₃) in solvents like DMF or acetonitrile .
- Coupling with 4-ethoxyphenylamine : The acetamide moiety is introduced via nucleophilic substitution or amide bond formation, requiring controlled pH and temperature (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
(Basic) Which spectroscopic techniques confirm the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for the ethoxyphenyl (δ 1.3–1.5 ppm for –OCH₂CH₃) and thioxo groups (δ 160–170 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for validating the thiazolo[4,5-d]pyrimidine core conformation (e.g., puckered boat structure) .
(Advanced) How can researchers resolve contradictions between NMR and X-ray data during characterization?
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal-packing influences. Strategies include:
- Variable-Temperature NMR : Detects conformational flexibility or tautomeric equilibria by analyzing peak splitting at low temperatures .
- DFT Calculations : Compare experimental NMR shifts with computed values for different tautomers .
- Multi-Technique Validation : Cross-reference IR (for functional groups) and X-ray data to confirm dominant solid-state conformations .
(Advanced) What methodological approaches elucidate its enzyme inhibition mechanisms?
- Kinetic Assays : Measure IC₅₀ values using substrate titration (e.g., ATP for kinases) to determine competitive/non-competitive inhibition .
- Molecular Docking : Simulate binding modes with targets (e.g., CDKs) using software like AutoDock Vina, focusing on interactions between the thioxo group and catalytic lysine residues .
- Site-Directed Mutagenesis : Validate predicted binding residues by mutating key amino acids and assessing activity loss .
(Advanced) How do structural modifications to the thiazolo[4,5-d]pyrimidine core affect bioactivity?
| Modification Site | Example Change | Impact on Activity | Source |
|---|---|---|---|
| C5 (Thioxo) | Replace S with O | Reduced kinase inhibition due to weaker H-bonding | |
| N3 (Phenyl) | Substituent (e.g., –Cl) | Enhanced lipophilicity and cytotoxicity | |
| Acetamide Linker | Replace –S– with –O– | Altered pharmacokinetics (e.g., metabolic stability) |
(Basic) What purification methods are optimal post-synthesis?
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate the product from byproducts (e.g., unreacted amine) .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals, monitored by HPLC (C18 column, acetonitrile/water gradient) .
(Advanced) How can low yields in the thioacetylation step be addressed?
- Catalyst Optimization : Replace K₂CO₃ with DBU for faster reaction rates .
- Solvent Polarity : Use DMF instead of THF to enhance nucleophilicity of the thiol group .
- Temperature Gradients : Stepwise heating (40°C → 70°C) minimizes side reactions .
(Advanced) How does the crystal structure inform biological interactions?
X-ray data (e.g., dihedral angles of 80.94° between aromatic rings) suggest steric constraints that influence binding to flat enzyme active sites (e.g., ATP-binding pockets). Hydrogen-bonding patterns (C–H···O) indicate potential for stabilizing interactions with polar residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
